molecular formula C19H34O4 B1232939 Chaetomellic acid A

Chaetomellic acid A

Cat. No.: B1232939
M. Wt: 326.5 g/mol
InChI Key: ULSDRNDLXFVDED-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetomellic acid A is an organic compound characterized by its unique structure, which includes a double bond and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chaetomellic acid A can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chaetomellic acid A undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: The carboxylic acid groups can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in water.

    Reduction: H2 gas with Pd/C or PtO2 in ethanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Epoxides: and from oxidation.

    Alkanes: from reduction.

    Esters: , , and from substitution reactions.

Scientific Research Applications

Chaetomellic acid A has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of Chaetomellic acid A involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The long alkyl chain may also interact with lipid membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methyl-3-dodecylbut-2-enedioic acid
  • (E)-2-methyl-3-hexadecylbut-2-enedioic acid
  • (E)-2-methyl-3-octadecylbut-2-enedioic acid

Uniqueness

Chaetomellic acid A is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

(E)-2-methyl-3-tetradecylbut-2-enedioic acid

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16+

InChI Key

ULSDRNDLXFVDED-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C(=C(/C)\C(=O)O)/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O

Synonyms

chaetomellic acid A

Origin of Product

United States

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